Product packaging for 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one(Cat. No.:)

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

Cat. No.: B12639193
M. Wt: 155.15 g/mol
InChI Key: PZPGOVDDRWCXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is a chemical hybrid scaffold of significant interest in pharmaceutical and agrochemical research. It combines a 1,2,4-oxadiazol-5-one heterocycle with a pyrrolidine ring, two privileged structures known for their diverse biological activities. The 1,2,4-oxadiazole ring system is recognized as a stable bioisostere for ester and amide functional groups, often utilized to improve metabolic stability and modulate physicochemical properties of lead compounds in drug discovery . This particular framework is present in compounds investigated for a range of therapeutic areas, including antimicrobial and antiparasitic agents . The incorporation of the pyrrolidine ring, a common feature in drug molecules, contributes to the three-dimensional structure and can be crucial for interactions with biological targets. Researchers value this fused oxadiazole-pyrrolidine system as a key synthetic intermediate or a core template for developing novel bioactive molecules. Its structure offers multiple vectors for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity against various enzymatic targets . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B12639193 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C6H9N3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,8,9,10)

InChI Key

PZPGOVDDRWCXKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Pyrrolidin 3 Yl 4h 1,2,4 Oxadiazol 5 One

Strategic Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one suggests a disconnection strategy that hinges on the formation of the 1,2,4-oxadiazol-5-one ring from a suitable pyrrolidine (B122466) precursor. The most common and effective methods for constructing the 1,2,4-oxadiazole (B8745197) ring involve the cyclization of amidoxime (B1450833) derivatives or 1,3-dipolar cycloaddition reactions.

Following the cyclization pathway, the target molecule can be disconnected at the N4-C5 and O1-C5 bonds of the oxadiazolone ring. This leads back to an N-hydroxy-N'-(pyrrolidine-3-carbonyl)urea intermediate. However, a more practical and widely employed approach involves the reaction of an amidoxime with a carbonylating agent. Therefore, a key disconnection can be made between the pyrrolidine ring and the oxadiazolone ring, identifying a crucial precursor: pyrrolidine-3-carboxamidoxime . This intermediate can, in turn, be derived from pyrrolidine-3-carbonitrile through reaction with hydroxylamine (B1172632). Pyrrolidine-3-carbonitrile itself can be synthesized from commercially available precursors such as 3-hydroxypyrrolidine or pyrrolidine-3-carboxylic acid.

Another key precursor is the carbonylating agent required for the formation of the 1,2,4-oxadiazol-5-one ring. Reagents such as phosgene, triphosgene, or their safer equivalents like carbonyldiimidazole (CDI) or ethyl chloroformate are suitable for this transformation.

Therefore, the primary retrosynthetic pathway identifies the following key precursors:

A protected pyrrolidine-3-carboxylic acid or its ester derivative: This serves as the starting point for the synthesis of the pyrrolidine core.

Pyrrolidine-3-carbonitrile: An intermediate formed from the carboxylic acid or its derivative.

Pyrrolidine-3-carboxamidoxime: The direct precursor to the heterocyclic system, formed from the nitrile.

A carbonylating agent: Necessary for the final ring-closing step to form the 1,2,4-oxadiazol-5-one.

Optimized Laboratory Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step laboratory synthesis can be devised. The following sections detail the protocols and optimization strategies.

Detailed Multi-step Synthesis Protocols and Reaction Condition Optimization

A plausible multi-step synthesis of this compound is outlined below, starting from a protected pyrrolidine derivative to ensure regioselectivity and avoid side reactions involving the pyrrolidine nitrogen.

Step 1: Synthesis of N-Boc-pyrrolidine-3-carboxamide A common starting material is N-Boc-pyrrolidine-3-carboxylic acid. The acid is first converted to its corresponding amide. This can be achieved by activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by treatment with ammonia. Alternatively, the acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

Step 2: Dehydration of Amide to Nitrile The resulting N-Boc-pyrrolidine-3-carboxamide is then dehydrated to form N-Boc-pyrrolidine-3-carbonitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) at controlled temperatures.

Step 3: Formation of N-Boc-pyrrolidine-3-carboxamidoxime The nitrile is then converted to the corresponding amidoxime. This is achieved by reacting N-Boc-pyrrolidine-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) and may require heating to proceed at a reasonable rate.

Step 4: Cyclization to form N-Boc-3-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyrrolidine The crucial ring-forming step involves the cyclization of the N-Boc-pyrrolidine-3-carboxamidoxime. A common method for forming the 1,2,4-oxadiazol-5-one ring is through reaction with a carbonylating agent. For instance, reacting the amidoxime with ethyl chloroformate in the presence of a base like potassium carbonate in a solvent such as toluene (B28343) at reflux can yield the desired oxadiazolone ring. researchgate.net

Step 5: Deprotection to yield this compound The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the protected compound with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent like dioxane or methanol.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

StepReactantsReagentsSolventTemperatureTime
1N-Boc-pyrrolidine-3-carboxylic acid, AmmoniaEDCI, HOBtDichloromethaneRoom Temperature12-24 h
2N-Boc-pyrrolidine-3-carboxamidePhosphorus oxychlorideAcetonitrile0 °C to RT2-4 h
3N-Boc-pyrrolidine-3-carbonitrile, Hydroxylamine HClSodium bicarbonateEthanolReflux6-12 h
4N-Boc-pyrrolidine-3-carboxamidoxime, Ethyl chloroformatePotassium carbonateTolueneReflux4-8 h
5N-Boc-3-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyrrolidineTrifluoroacetic acidDichloromethaneRoom Temperature1-2 h

Purification Techniques and Analytical Characterization Methodologies

Purification of the intermediates and the final product is crucial for obtaining a compound of high purity. Common purification techniques include:

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient of solvents, such as ethyl acetate (B1210297) in hexanes, is often employed to separate the desired product from unreacted starting materials and byproducts. researchgate.net

Recrystallization: For solid compounds, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. google.com

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or to obtain highly pure samples for analytical purposes, preparative HPLC can be utilized. nih.gov

Analytical characterization is essential to confirm the structure and purity of the synthesized compounds at each step. The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For the final product, characteristic signals for the pyrrolidine and oxadiazolone rings would be expected. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H and C=O stretching vibrations in the final product. mdpi.com

Table 2: Expected Analytical Data for this compound

Analytical MethodExpected Observations
¹H NMRSignals corresponding to the protons on the pyrrolidine ring and the N-H proton of the oxadiazolone ring.
¹³C NMRResonances for the carbon atoms of both the pyrrolidine and the 1,2,4-oxadiazol-5-one rings, including the carbonyl carbon.
HRMS (ESI+)A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
IR (KBr)Absorption bands for N-H stretching, C-H stretching, and C=O stretching of the oxadiazolone ring.

Advanced Synthetic Approaches and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods.

Catalytic Methods in Oxadiazolone and Pyrrolidine Ring Formation

While the traditional synthesis of 1,2,4-oxadiazol-5-ones often relies on stoichiometric reagents, catalytic methods are being explored. For the pyrrolidine ring itself, various catalytic methods are well-established. These include copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds and iridium-catalyzed reductive generation of azomethine ylides for [3+2] dipolar cycloaddition reactions. Organocatalysis also offers a powerful strategy for the enantioselective synthesis of substituted pyrrolidines. beilstein-journals.org

For the formation of the 1,2,4-oxadiazole ring, catalytic approaches are also emerging. For instance, the condensation of amidoximes with carboxylic acids can be facilitated by coupling reagents that can be used in catalytic amounts. While direct catalytic formation of the 1,2,4-oxadiazol-5-one ring from an amidoxime and a carbonyl source is less common, research into this area is ongoing.

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.gov The multi-step synthesis of this compound is well-suited for a continuous flow process. Each step of the synthesis could be performed in a dedicated reactor module, with the output of one reactor flowing directly into the next.

For example, a flow process could be designed where N-Boc-pyrrolidine-3-carbonitrile is continuously mixed with a solution of hydroxylamine in a heated reactor to form the amidoxime. The resulting stream could then be mixed with a carbonylating agent in a subsequent reactor to form the oxadiazolone ring. In-line purification techniques, such as liquid-liquid extraction and continuous chromatography, can be integrated into the flow system to isolate the final product. nih.govbeilstein-journals.org This approach not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green and sustainable chemistry by minimizing waste and energy consumption. The development of continuous manufacturing processes is particularly relevant for the production of pharmaceutically important compounds. google.com

Derivatization Chemistries at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a key site for introducing structural diversity. Standard organic transformations can be readily applied to modify this nitrogen atom, including N-alkylation, N-acylation, and reductive amination. These reactions allow for the attachment of a wide array of functional groups, influencing the compound's physicochemical properties.

N-Alkylation: The direct alkylation of the pyrrolidine nitrogen can be achieved by reacting this compound with various alkylating agents such as alkyl halides or sulfonates. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.

A related strategy involves the alkylation of an N-Boc protected pyrrolidine precursor, followed by deprotection to yield the desired N-alkylated product. For instance, N-Boc-3-aminopyrrolidine can be alkylated under various conditions, and the resulting intermediate can be further elaborated to form the oxadiazolone ring.

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction leads to the formation of amide derivatives, which can serve as bioisosteres for other functional groups and introduce hydrogen bonding capabilities. The reaction conditions are generally mild and high-yielding.

Reductive Amination: Reductive amination offers a versatile method for introducing a variety of substituents onto the pyrrolidine nitrogen. This two-step, one-pot reaction involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This methodology is particularly useful for synthesizing N-benzyl or other N-alkyl derivatives.

Reaction TypeReagents and ConditionsProduct TypeNotes
N-AlkylationAlkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)N-AlkylpyrrolidineReaction conditions can be tailored based on the reactivity of the alkylating agent.
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF)N-Acylpyrrolidine (Amide)A common and high-yielding transformation.
Reductive AminationAldehyde (RCHO) or Ketone (RCOR'), Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, CH₂Cl₂)N-AlkylpyrrolidineAllows for the introduction of a wide range of alkyl groups.

Functionalization Strategies for the 1,2,4-Oxadiazol-5-one Ring System

The 1,2,4-oxadiazol-5-one ring possesses unique reactivity that can be exploited for further functionalization. The primary sites for modification are the ring nitrogen at the 4-position and the carbon at the 5-position.

N-Alkylation of the Oxadiazolone Ring: The nitrogen atom at the 4-position of the 4H-1,2,4-oxadiazol-5-one ring is acidic and can be deprotonated with a suitable base, followed by quenching with an electrophile to introduce substituents. Alkylation at this position can significantly alter the molecule's properties. For example, alkylation of related 1,2,4-oxadiazol-5-one derivatives has been achieved using alkyl halides in the presence of a base like sodium hydride. nih.gov

Functionalization at the C5-Position: While the C5-carbonyl group is generally stable, the exocyclic oxygen can be a handle for functionalization. A notable transformation is the Ph₃P-I₂ mediated amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines, which results in 5-dialkylamino-1,2,4-oxadiazoles. organic-chemistry.org This reaction proceeds via a proposed phosphonium (B103445) intermediate and provides a route to introduce amino substituents at the C5-position, effectively converting the oxadiazolone into a different heterocyclic system.

Reaction TypeReagents and ConditionsProduct TypeNotes
N4-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., NaH), Solvent (e.g., DMF)4-Alkyl-3-pyrrolidin-3-yl-1,2,4-oxadiazol-5-oneThis modification can impact the electronic properties of the heterocycle. nih.gov
C5-AminationTertiary amine, Ph₃P, I₂, Solvent (e.g., CH₃CN)5-Dialkylamino-3-pyrrolidin-3-yl-1,2,4-oxadiazoleA dealkylative amination that transforms the oxadiazolone ring. organic-chemistry.org

Medicinal Chemistry Design and Development Applications of the 3 Pyrrolidin 3 Yl 4h 1,2,4 Oxadiazol 5 One Scaffold

The 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one Core as a Scaffold in Drug Discovery

The this compound core combines two key heterocyclic structures: a pyrrolidine (B122466) ring and a 1,2,4-oxadiazol-5-one ring. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in many biologically active compounds. Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space and can introduce crucial stereochemical elements that influence biological activity. dntb.gov.ua The oxadiazole ring system, particularly the 1,2,4- and 1,3,4-isomers, is recognized as a versatile scaffold in drug discovery, often employed as a bioisostere for amide and ester groups to improve metabolic stability and other pharmacokinetic properties. chim.itnih.govresearchgate.net

The combination of these two moieties in the this compound scaffold presents a unique opportunity for medicinal chemists. The pyrrolidine component can be functionalized to interact with specific receptor pockets, while the oxadiazolone ring can serve as a stable core or a key pharmacophoric element. Research into related pyrrolidine-oxadiazole scaffolds has demonstrated their potential in developing novel therapeutic agents. For instance, a medicinal chemistry optimization program based on a pyrrolidine-oxadiazole scaffold led to the identification of potent anthelmintic agents against Haemonchus contortus. nih.gov This highlights the potential of this combined scaffold in generating new chemical entities with valuable biological activities.

Design of Novel Chemical Entities Based on the Core Structure

The this compound core serves as a valuable starting point for the design of novel chemical entities through various medicinal chemistry strategies.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping is a powerful strategy in drug design that involves replacing a central core of a molecule with a structurally different scaffold while maintaining similar biological activity. This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The this compound scaffold can be a product of a scaffold hopping strategy, for example, by replacing a less stable or synthetically challenging core with the robust oxadiazolone ring.

A pertinent example of scaffold hopping involves the replacement of a pyrrole (B145914) ring with various azoles in pyrrolo[1,2-a]quinoxaline (B1220188) PTP1B inhibitors. This strategy aimed to modulate the physicochemical properties of the resulting compounds. nih.gov Similarly, the oxadiazole ring within the target scaffold can be considered a bioisosteric replacement for other functional groups. The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for ester and amide functionalities, offering resistance to hydrolysis. nih.gov Furthermore, the 5-oxo-1,2,4-oxadiazole moiety has been successfully used as a bioisostere for carboxylic acids in the design of AT1 receptor antagonists, leading to improved lipophilicity and oral bioavailability. rsc.org

Original Scaffold/Functional GroupBioisosteric ReplacementRationale
PyrroleAzoles (e.g., Oxadiazole)Modulate physicochemical properties
Ester/Amide1,2,4-OxadiazoleImprove metabolic stability
Carboxylic Acid5-Oxo-1,2,4-oxadiazoleEnhance lipophilicity and oral bioavailability

Fragment-Based Drug Discovery (FBDD) Leveraging the Oxadiazolone Moiety

Fragment-based drug discovery (FBDD) is an approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. semanticscholar.orgdundee.ac.uk These initial hits are then optimized and grown into more potent lead compounds. The oxadiazolone moiety, being a relatively small and rigid heterocyclic system, is well-suited for inclusion in fragment libraries.

The use of fragment-based approaches for challenging targets like G protein-coupled receptors (GPCRs) has been explored. rsc.org Computational methods can be employed to design novel GPCR ligands by assembling selected chemical fragments. nih.gov Given the prevalence of the oxadiazole nucleus in medicinal chemistry, fragments containing the 1,2,4-oxadiazol-5-one core could serve as valuable starting points for FBDD campaigns targeting a variety of protein classes. The defined geometry of the oxadiazolone ring can provide specific interaction vectors that can be exploited during the fragment-to-lead optimization process.

Application in Target-Oriented Synthesis for Specific Biological Pathways

The this compound scaffold has been successfully employed in the design of ligands for specific biological targets, demonstrating its utility in target-oriented synthesis.

Relevance to Cell Adhesion Molecule Inhibition (e.g., ICAM-Leukointegrin interaction)

Cell adhesion molecules, such as the intercellular adhesion molecule-1 (ICAM-1), play a crucial role in inflammatory responses by mediating the adhesion of leukocytes to the vascular endothelium. The interaction between ICAM-1 and its ligand, the leukointegrin LFA-1, is a key step in the inflammatory cascade. Inhibition of this interaction is a potential therapeutic strategy for various inflammatory diseases.

While direct evidence for the use of this compound in inhibiting the ICAM-1-leukointegrin interaction is not prominently available in the reviewed literature, the anti-inflammatory properties of oxadiazole derivatives are well-documented. nih.govnih.gov For instance, novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been shown to exert anti-inflammatory activity. nih.gov Given that oxadiazoles (B1248032) can act as bioisosteres for carboxylic acids, a functional group present in some ICAM-1 inhibitors, it is conceivable that the this compound scaffold could be explored for this purpose. The pyrrolidine moiety could be designed to mimic key binding interactions, while the oxadiazolone core provides a stable and synthetically accessible framework.

Design of Ligands for G-Protein Coupled Receptors (GPCRs)

A significant application of the this compound scaffold has been in the design of ligands for G-protein coupled receptors (GPCRs). A notable example is the discovery of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists for the G-protein coupled bile acid receptor 1 (GPBAR1). nih.gov GPBAR1 is a target for metabolic and inflammatory diseases, and the development of selective agonists is of great interest. nih.govnih.govbiorxiv.org

In this research, a structure-based drug design approach led to the identification of a novel series of non-steroidal GPBAR1 agonists centered around the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl core. nih.gov The study highlighted that this scaffold represents a new chemical class for GPBAR1 ligands. nih.gov Computational studies elucidated the binding mode of these compounds, providing structural insights for further optimization. nih.gov The favorable pharmacokinetic properties of the lead compounds suggest that this scaffold is a promising starting point for developing drug candidates for GPBAR1-related disorders. nih.gov

Compound ClassTargetBiological ActivityReference
((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivativesGPBAR1Selective agonist nih.gov

Chemical Library Generation and High-Throughput Screening (HTS) Capabilities

The unique structural attributes of the this compound scaffold make it a compelling framework for the generation of diverse chemical libraries amenable to high-throughput screening (HTS). The inherent features of this scaffold, combining a rigid heterocyclic core with a flexible, functionalized aliphatic ring, offer multiple points for chemical diversification, a key prerequisite for the construction of comprehensive compound collections for biological screening.

The 1,2,4-oxadiazole ring system is a well-established pharmacophore in medicinal chemistry, often utilized as a bioisosteric replacement for ester and amide functionalities. Its metabolic stability and ability to engage in various non-covalent interactions with biological targets make it an attractive core for drug discovery programs. The 4H-1,2,4-oxadiazol-5-one tautomer, in particular, presents distinct electronic properties and hydrogen bonding capabilities that can be exploited in ligand design.

The pyrrolidine moiety at the 3-position of the oxadiazole ring introduces several advantageous features for library generation. Firstly, it provides a three-dimensional character to the otherwise planar oxadiazole core, which can be crucial for exploring the often-complex topographies of protein binding sites. Secondly, the secondary amine of the pyrrolidine ring serves as a convenient handle for parallel synthesis, allowing for the rapid introduction of a wide array of substituents. This enables the systematic exploration of the chemical space around the core scaffold, a fundamental principle of library design for HTS.

The generation of a chemical library based on the this compound scaffold would typically involve a multi-step synthetic sequence amenable to automated or semi-automated platforms. A common strategy would involve the initial synthesis of a protected form of the core scaffold, followed by deprotection and subsequent diversification of the pyrrolidine nitrogen.

Hypothetical Library Generation and HTS Data

Due to the proprietary nature of many industrial HTS campaigns and the novelty of specific scaffolds, publicly available HTS data for libraries based on the this compound scaffold is limited. However, a representative, hypothetical dataset can illustrate the potential outcomes of such a screening campaign.

The following interactive data table showcases a hypothetical set of analogs from a library based on the this compound scaffold, screened against a generic kinase target. The table highlights how systematic structural modifications can lead to variations in biological activity, providing valuable structure-activity relationship (SAR) data.

This hypothetical data illustrates that the introduction of a benzyl (B1604629) group at the pyrrolidine nitrogen (Analog A) can confer biological activity. Further substitution on the aromatic ring, such as a chloro group (Analog B), could enhance this activity, suggesting a potential hydrophobic pocket in the target's binding site. Conversely, a bulky aliphatic group like cyclohexylmethyl (Analog D) might be detrimental to activity.

The amenability of the this compound scaffold to parallel synthesis makes it highly suitable for generating large and diverse libraries for HTS campaigns. The resulting data from these screens can rapidly provide initial SAR insights, enabling the prioritization of hits for further lead optimization. The modular nature of the scaffold, with distinct regions for modification (the pyrrolidine nitrogen and potentially the oxadiazole ring itself), allows for a systematic and efficient exploration of chemical space to identify novel bioactive agents.

Pharmacological Investigations and Mechanistic Elucidation Preclinical Focus

In Silico Prediction of Potential Biological Targets and Pathways

No information available.

In Vitro Biological Activity Profiling of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one and its Derivatives

No information available for the specified compound.

Enzyme Inhibition Assays and Potency Determination Methodologies

No information available.

Receptor Binding Affinity Studies and Selectivity Profiling

No information available.

Cellular Assays for Functional Activity (e.g., cell adhesion modulation, inflammatory cytokine production, signal transduction pathways)

No information available.

Investigation of Molecular Mechanisms of Action in Cellular Systems

No information available.

Target Engagement Studies and Binding Site Analysis

No information available.

Downstream Pathway Modulation and Phenotypic Screening

Research into derivatives of the this compound scaffold has identified them as potent and selective agonists for the G-protein coupled bile acid receptor 1 (GPBAR1). nih.gov GPBAR1 has emerged as a significant target for addressing metabolic and inflammatory conditions. nih.gov In preclinical studies, specific ureidyl derivatives incorporating the (1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl moiety have been shown to modulate downstream pathways effectively.

Notably, certain derivatives have been observed to induce the mRNA expression of pro-glucagon, a key target gene of GPBAR1 activation. nih.gov This modulation highlights the potential of these compounds to influence glucose homeostasis and related metabolic processes. The high selectivity of these compounds for GPBAR1 over other bile acid receptors, such as FXR, LXRα, LXRβ, and PXR, as well as the related receptors PPARα and PPARγ, underscores their targeted mechanism of action. nih.gov

Phenotypic screening of these derivatives has focused on their potential therapeutic applications in inflammatory and metabolic diseases. The 1,2,4-oxadiazole (B8745197) ring, a core component of this scaffold, is recognized for its favorable physicochemical and pharmacokinetic properties, which can enhance pharmacological activity through interactions like hydrogen bonding with biological macromolecules. nih.gov Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects. nih.govmdpi.com

Preclinical Efficacy and Pharmacodynamic Studies in Relevant Animal Models

The preclinical evaluation of compounds containing the 1,2,4-oxadiazole core often involves the use of established animal models of inflammation. ijpsjournal.com A commonly utilized model is the carrageenan-induced rat paw edema test, which serves to assess the in vivo anti-inflammatory potential of new chemical entities. mdpi.comijpsjournal.com For instance, studies on various 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant percentage inhibition of edema, comparable to standard anti-inflammatory drugs like indomethacin. mdpi.comijpsjournal.com While specific models for this compound itself are not detailed in the available literature, the validation of its derivatives as GPBAR1 agonists suggests that animal models of metabolic and inflammatory diseases like type 2 diabetes, obesity, and non-alcoholic steatohepatitis would be highly relevant for efficacy studies. nih.gov

In the preclinical assessment of 1,2,4-oxadiazole derivatives, the identification and measurement of relevant biomarkers are crucial for demonstrating pharmacodynamic effects. For derivatives of this compound that act as GPBAR1 agonists, a key biomarker is the mRNA expression of the GPBAR1 target gene, pro-glucagon. nih.gov Increased expression of this biomarker provides evidence of target engagement and downstream pathway activation. nih.gov In broader studies of oxadiazole compounds with anti-inflammatory properties, biomarkers can include the reduction in paw volume in edema models and the modulation of inflammatory mediators. mdpi.comijpsjournal.com

The pharmacokinetic properties of the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold have been investigated to assess its potential for drug development. nih.gov While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available, studies on related oxadiazole derivatives provide insights into the general pharmacokinetic behavior of this class of compounds.

For example, a study on a different oxadiazole derivative, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), in Wistar rats revealed a long half-life and high relative bioavailability after ocular administration. rrpharmacology.rurrpharmacology.ru In this study, the parent compound and its metabolites were quantified in plasma using HPLC-MS/MS. rrpharmacology.rurrpharmacology.ru The major metabolites were identified as hydroxylated and N-hydroxy derivatives. rrpharmacology.rurrpharmacology.ru Such studies are essential for understanding the in vivo fate of a drug candidate and for predicting its behavior in humans. ugd.edu.mk The general approach involves administering the compound to animal models, followed by the collection of blood and tissue samples over time to measure the concentration of the parent drug and its metabolites. mdpi.com

Pharmacokinetic Parameters of a Representative Oxadiazole Derivative (ODASA) in Rats rrpharmacology.rurrpharmacology.ru

ParameterValue (Mean ± SEM)
Maximum Plasma Concentration (Cmax)
ODASA349.85 ± 62.50 ng/mL
Metabolite M130.91 ± 6.00 ng/mL
Metabolite M22.70 ± 0.62 ng/mL
Half-life (t½)
ODASA46.4 ± 3.8 h
Metabolite M170.0 ± 14.3 h
Metabolite M236.5 ± 15.2 h
Relative Bioavailability 81.03%

Structure Activity Relationship Sar and Computational Drug Design for 3 Pyrrolidin 3 Yl 4h 1,2,4 Oxadiazol 5 One Derivatives

Systematic SAR Studies of Analogs Bearing the 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one Core

Systematic investigation into the structure-activity relationships of analogs containing the this compound core has been instrumental in identifying potent and selective modulators of various biological targets. A notable example is the development of non-steroidal agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), a key target for metabolic and inflammatory diseases. researchgate.netnih.govunina.itnih.gov

The exploration of the chemical space around the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl scaffold has led to the identification of a new class of potent GPBAR1 agonists. nih.gov Initial screening identified a hit compound which, despite not having the exact target structure, contained the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) moiety, a known privileged scaffold in bioactive compounds. nih.gov This prompted the synthesis and evaluation of simplified analogs, ultimately leading to a lead optimization campaign. nih.gov

A series of derivatives were synthesized to probe the impact of substituents on the pyrrolidine (B122466) nitrogen and the terminal phenyl ring of the urea (B33335) moiety. The findings from these studies revealed critical insights into the structural requirements for potent GPBAR1 agonism. For instance, the introduction of a methyl group on the pyrrolidine nitrogen and specific substitutions on the phenyl ring were found to significantly enhance agonist activity.

The selectivity of these compounds is a crucial aspect of their therapeutic potential. Key compounds from this series, such as compounds 9 and 10 , have demonstrated high selectivity for GPBAR1 over other bile acid receptors like FXR, LXRα, LXRβ, and PXR, as well as the related PPARα and PPARγ receptors. researchgate.netnih.govunina.itnih.gov This selectivity is a significant advantage, as the clinical application of many bile acid derivatives has been limited by their lack of specificity. researchgate.netnih.govunina.itnih.gov The ability of these compounds to specifically activate GPBAR1 underscores the therapeutic promise of this chemical scaffold. researchgate.netnih.gov

The biological function of these optimized compounds has been confirmed through their ability to induce the mRNA expression of the GPBAR1 target gene, pro-glucagon, in cellular assays. researchgate.netnih.govunina.itnih.gov Notably, compound 10 exhibited efficacy comparable to that of the endogenous GPBAR1 agonist, taurolithocholic acid (TLCA). researchgate.net

Interactive Data Table: SAR of this compound Derivatives as GPBAR1 Agonists

CompoundR1R2R3GPBAR1 EC50 (µM)
5 HHH>10
6 HH4-F>10
7 CH3HH1.12
8 CH3H4-F0.89
9 CH32-CH35-Cl0.09
10 CH32-CH35-CF30.05
11 CH32-Cl5-Cl0.15
12 CH32-CF35-CF30.21
13 CH32,5-di-CH3H0.18
14 CH32,6-di-FH>10

Data sourced from a study on non-steroidal GPBAR1 agonists. researchgate.net

The potent activity of the optimized compounds is underpinned by specific molecular interactions with the target receptor. The ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl core serves as a crucial scaffold for orienting the key interacting moieties within the receptor's binding pocket. nih.gov

Computational modeling studies on the most promising derivative, compound 10 , have elucidated its binding mode within a 3D homology model of GPBAR1. researchgate.net These studies revealed that the ureidic group of compound 10 forms water-mediated interactions with Ser157 and Gln158 on an extracellular loop, and with Tyr240 on a transmembrane helix. researchgate.net The trifluoromethylphenyl moiety is positioned in a hydrophobic pocket, making contact with key residues. researchgate.net The oxadiazole ring is also involved in critical interactions within the binding site. researchgate.net

These interactions with residues known to be important for the binding of endogenous bile acids and for receptor activation provide unprecedented structural insights for non-steroidal GPBAR1 agonists. researchgate.netnih.gov The identification of these key pharmacophoric features and critical interactions is invaluable for guiding future lead optimization and drug design efforts. nih.gov

Advanced Computational Chemistry Methodologies

Computational chemistry has played a pivotal role in the discovery and optimization of derivatives based on the this compound core. A combination of ligand-based and structure-based approaches has been successfully employed to rationalize SAR data and to design novel, more potent, and selective compounds.

Ligand-based drug design approaches are particularly useful when the 3D structure of the target protein is unknown or when analyzing a series of active compounds to derive a common pharmacophore. In the context of 1,2,4-oxadiazole derivatives, pharmacophore modeling has been used to identify essential chemical features required for biological activity. nih.gov For instance, a pharmacophore model for a series of 1,2,4-oxadiazole derivatives acting as sphingosine-1-phosphate (S1P) receptor agonists was developed, highlighting the importance of a polar head group, a central linker, and a hydrophobic tail. nih.gov

While a specific pharmacophore model for the this compound core as GPBAR1 agonists has not been explicitly detailed in the available literature, the initial discovery of the lead scaffold was guided by a docking-based virtual screening, which can be considered a structure-based approach. nih.gov However, the principles of LBDD, such as analyzing the common features of the most potent compounds (e.g., 9 and 10 ), can be applied to construct a hypothetical pharmacophore model for this class of GPBAR1 agonists. Such a model would likely feature a hydrogen bond donor/acceptor site (urea moiety), a heterocyclic core (oxadiazole), and a hydrophobic aromatic feature.

The integration of structure-based drug design has been a cornerstone in the development of potent and selective this compound derivatives. The process began with a docking-based virtual screening study using a 3D homology model of GPBAR1, which led to the identification of an initial hit compound. nih.gov

Molecular docking calculations were subsequently performed on the optimized and highly potent derivative, compound 10 , to understand its binding mode within the GPBAR1 receptor. researchgate.net These calculations provided detailed insights into the specific amino acid residues involved in the binding, rationalizing the observed SAR. For example, the docking studies highlighted the importance of interactions with residues such as Ser157, Gln158, and Tyr240. researchgate.net This structural information is critical for designing new analogs with improved binding affinity and selectivity. researchgate.net

While extensive molecular dynamics (MD) simulations for this specific series of compounds have not been reported, MD simulations are a powerful tool to study the dynamic behavior of ligand-receptor complexes and to refine docking poses. For GPBAR1, MD simulations have been used to understand its interaction with bile acids, providing a dynamic view of the binding process. mdpi.com Applying MD simulations to the complex of compound 10 and GPBAR1 could further validate the binding mode and provide deeper insights into the allosteric communication within the receptor upon agonist binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For various classes of 1,2,4-oxadiazole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for activity. nih.gov

These studies generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as sortase A inhibitors provided insights into the critical features needed for the design of new inhibitors. nih.gov

For the this compound derivatives targeting GPBAR1, the SAR data presented in the table above provides a solid foundation for building a QSAR model. Such a model could quantify the observed effects of different substituents and predict the activity of new, untested analogs. This predictive capability can help prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Conformational Analysis and Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional shape and stereochemistry of a molecule are paramount in determining its biological activity. Conformational analysis of this compound derivatives is essential for understanding how they fit into the binding site of a biological target. The pyrrolidine ring, being non-aromatic, can adopt various puckered conformations, and the substituent at the 3-position of the pyrrolidine ring introduces a chiral center.

The stereochemistry of the pyrrolidine ring is a critical factor in the development of potent and selective therapeutic agents. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of pyrrolidines, allowing for the creation of specific stereoisomers. rsc.org This stereochemical control is vital, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

In the context of ligand-target interactions, the specific conformation adopted by the this compound scaffold will dictate the orientation of key functional groups within the binding pocket. For example, the hydrogen bond donors and acceptors on both the pyrrolidine and oxadiazolone rings need to be positioned correctly to form favorable interactions with amino acid residues of the target protein.

A crystallographic study of a related compound, 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, revealed that the 1,2,4-oxadiazole ring is nearly coplanar with the adjacent pyridine (B92270) ring, with a small dihedral angle between them. nih.govnih.gov The aliphatic side chain in this molecule adopts an extended conformation. nih.govnih.gov This type of analysis provides valuable insights into the preferred low-energy conformations of molecules containing the 1,2,4-oxadiazole ring system. For this compound, the relative orientation of the pyrrolidine and oxadiazolone rings will be a key determinant of its binding affinity.

The presence of a stereocenter at the 3-position of the pyrrolidine ring means that derivatives can exist as either the (R)- or (S)-enantiomer. The biological activity of these enantiomers can differ significantly. For instance, studies on chiral 1,2,4-triazole (B32235) derivatives have demonstrated that different enantiomers can exhibit distinct optical activities, indicating a difference in their three-dimensional structure that can translate to differential binding to a chiral biological target. zsmu.edu.ua Therefore, the stereoselective synthesis and evaluation of individual enantiomers of this compound derivatives are crucial steps in the drug discovery process. Ligand-controlled stereodivergent synthesis strategies can be employed to access different stereoisomers from the same starting materials, which is highly valuable for exploring the stereochemical requirements of a target. rsc.org

Molecular docking studies can be used to simulate the binding of the (R)- and (S)-enantiomers of a this compound derivative into the active site of a target protein. These simulations can predict which enantiomer forms a more stable complex and can highlight the key interactions that contribute to binding affinity and selectivity.

Future Perspectives and Research Directions for 3 Pyrrolidin 3 Yl 4h 1,2,4 Oxadiazol 5 One

Current Limitations in Research on 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one and its Derivatives

Despite the promising structural attributes of this compound, dedicated research on this specific molecule and its direct derivatives remains notably limited in publicly accessible scientific literature. The majority of research has broadly focused on 3,5-disubstituted 1,2,4-oxadiazoles, leaving the 1,2,4-oxadiazol-5-one core, particularly with a pyrrolidine (B122466) substituent at the 3-position, as a relatively unexplored chemical space. nih.gov

The primary limitations can be summarized as follows:

Scarcity of Synthetic Reports: There is a lack of published, optimized, and scalable synthetic routes specifically for this compound. While general methods for the synthesis of 1,2,4-oxadiazol-5-ones exist, their applicability and efficiency for incorporating a pyrrolidine ring, especially with the potential for stereochemical considerations, have not been extensively documented. nih.gov

Undefined Biological Profile: The biological activities and potential molecular targets of this compound are largely uncharacterized. Without dedicated screening and pharmacological evaluation, its therapeutic potential remains speculative. The broad biological activities of the wider 1,2,4-oxadiazole (B8745197) class, including anticancer, anti-inflammatory, and antimicrobial effects, provide a starting point for investigation, but specific data for this scaffold is absent. nih.govmdpi.com

Lack of Structure-Activity Relationship (SAR) Studies: Due to the limited number of synthesized derivatives, no comprehensive SAR studies have been conducted. Such studies are crucial for understanding how modifications to the pyrrolidine ring or the oxadiazolone core influence biological activity and for the rational design of more potent and selective analogs.

Emerging Research Opportunities in Synthetic Methodology Development

The current limitations in the synthesis of this compound present significant opportunities for methodological innovation. Modern synthetic organic chemistry offers a toolkit of advanced strategies that could be leveraged to efficiently construct this scaffold and its derivatives. rsc.org

Key areas for synthetic exploration include:

Novel Cyclization Strategies: Development of one-pot or multicomponent reactions could streamline the synthesis of the 1,2,4-oxadiazol-5-one ring system with the pyrrolidine moiety already in place. knmu.edu.ua This would be a significant improvement over traditional multi-step linear syntheses.

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization for the construction of the heterocyclic core. researchgate.net

Diversity-Oriented Synthesis: The creation of a diverse library of derivatives by modifying the pyrrolidine ring (e.g., substitution at different positions, stereochemical variations) would be invaluable for establishing robust SAR and exploring a wider range of biological targets.

Catalytic Methods: The exploration of novel catalytic systems, including metal-based and organocatalysts, could lead to milder and more efficient reaction conditions for the key bond-forming steps.

Exploration of Novel Biological Applications Beyond Current Indications

While the broader class of 1,2,4-oxadiazoles has been investigated for a range of therapeutic areas, the unique combination of the oxadiazol-5-one and pyrrolidine motifs in the target compound may unlock novel biological applications. The pyrrolidine ring is a common feature in many biologically active compounds, including those targeting the central nervous system (CNS).

Potential underexplored therapeutic areas for this compound and its derivatives include:

Neurodegenerative Diseases: The structural similarity to compounds targeting CNS disorders suggests potential applications in conditions like Alzheimer's or Parkinson's disease. researchgate.net For instance, certain 1,2,4-oxadiazole derivatives have been investigated as multifunctional agents for Alzheimer's disease. researchgate.net

Antiparasitic Agents: The 1,2,4-oxadiazole scaffold has shown promise in the development of antiparasitic drugs. scielo.br Given the urgent need for new treatments for parasitic infections, this represents a valuable avenue of research.

Enzyme Inhibition: The 1,2,4-oxadiazol-5-one core can act as a bioisostere for carboxylic acids and amides, making it a candidate for inhibiting enzymes such as proteases or kinases that are implicated in various diseases.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond simple phenotypic screening and to gain a deeper understanding of the mechanism of action of this compound derivatives, the integration of systems biology and 'omics' technologies will be crucial. These approaches allow for a global view of the cellular response to a compound, facilitating target identification and the elucidation of biological pathways. nih.govdrugtargetreview.com

Key applications of these technologies include:

Target Deconvolution: Techniques such as chemical proteomics and thermal proteome profiling can be used to identify the direct protein targets of active compounds within the cellular proteome.

Pathway Analysis: Transcriptomics (RNA-seq) and metabolomics can reveal the downstream effects of compound treatment, highlighting the biological pathways that are modulated. For example, understanding how an oxadiazole-containing antibiotic affects the proteome and lipid profile of bacteria can elucidate its mechanism of action. nih.gov

Predictive Toxicology: 'Omics' data can help to predict potential off-target effects and toxicity early in the drug discovery process, saving time and resources.

Potential for Translational Research and Early-Stage Preclinical Development of Lead Compounds

Should initial screening and optimization studies yield promising lead compounds from the this compound scaffold, a clear path towards translational research and early-stage preclinical development will be necessary. This will involve a multidisciplinary approach to bridge the gap between basic research and clinical application. frontiersin.org

The key stages in this transition would include:

Lead Optimization: Iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of the lead compounds.

In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of disease to demonstrate proof-of-concept for their therapeutic efficacy. For instance, an oxadiazole-containing compound has shown efficacy in a mouse model of MRSA skin infection. nih.gov

Biomarker Development: Identification of biomarkers that can be used to monitor the therapeutic response and/or patient stratification in future clinical trials. Systems biology approaches are particularly powerful for biomarker discovery. frontiersin.org

Safety and Toxicology Assessment: Comprehensive evaluation of the safety profile of lead compounds in preclinical models to identify any potential liabilities before advancing to human trials.

Q & A

Q. What established synthetic routes are available for 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one?

The synthesis of oxadiazol-5-one derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via refluxing intermediates with reagents like chloranil in xylene, followed by purification through recrystallization (e.g., methanol) . While direct evidence for the target compound is limited, general methodologies for oxadiazolone synthesis include:

  • Cyclocondensation : Reacting hydroxylamine derivatives with carbonyl-containing precursors.
  • Functional group transformations : Modifying pre-existing oxadiazole scaffolds.
    Key challenges include regioselectivity and avoiding side reactions during pyrrolidine ring formation.

Q. What analytical techniques are critical for characterizing this compound?

  • Mass spectrometry (MS) : Confirms molecular weight (269.18 g/mol as per the trifluoroacetic acid salt) .
  • Nuclear Magnetic Resonance (NMR) : Resolves the pyrrolidine and oxadiazolone ring protons.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule structural determination, though no crystal data for this specific compound is reported .
  • HPLC : Assess purity, particularly for intermediates or derivatives.

Q. What are the primary biological targets of oxadiazol-5-one derivatives?

Oxadiazol-5-ones are explored as inhibitors of enzymes like kynurenine 3-monooxygenase (KMO) , a target in neurodegenerative diseases. For example, 3-[(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropyl]-4H-1,2,4-oxadiazol-5-one showed potent KMO inhibition (IC₅₀ = 2 nM) . The pyrrolidine substituent may enhance blood-brain barrier permeability, making it relevant in neurotherapeutics .

Advanced Research Questions

Q. How do structural modifications influence the inhibitory activity of this compound?

  • Substituent effects : The pyrrolidine ring may improve solubility and bioavailability compared to aryl-substituted oxadiazolones. In KMO inhibitors, replacing carboxylic acid with oxadiazolone increased potency (e.g., 101% inhibition vs. 42% for amide derivatives) .
  • Stereochemistry : Chiral centers (e.g., cyclopropyl groups in related compounds) significantly affect binding affinity .
  • Bioisosteric replacements : Tetrazole or isoxazole moieties can mimic carboxylate groups while enhancing metabolic stability .

Q. How can contradictions in reported bioactivity data be resolved?

Contradictions may arise from:

  • Assay variability : Differences in cell lines or enzyme sources (e.g., recombinant vs. native KMO).
  • Solubility issues : Aggregation in aqueous buffers leading to false negatives.
    Methodological solutions :
  • Dose-response validation : Use multiple concentrations and orthogonal assays (e.g., SPR, fluorescence polarization).
  • Structural validation : Co-crystallization or molecular docking to confirm binding modes .
    Refer to iterative qualitative analysis frameworks for systematic resolution .

Q. What computational strategies are effective for target identification?

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. For example, oxadiazolone derivatives have been docked into KMO’s substrate-binding pocket .
  • QSAR modeling : Correlate substituent electronic properties (e.g., logP, polar surface area) with activity data.
  • MD simulations : Assess binding stability and conformational changes over time.

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal growth : Oxadiazolones with flexible pyrrolidine rings may form polymorphs. SHELXD or SHELXE can assist in phase determination for small molecules .
  • Twinned data : High-resolution synchrotron data (e.g., <1.0 Å) improves refinement accuracy.
  • Hydrogen bonding networks : The oxadiazolone oxygen often participates in key interactions, requiring precise electron density mapping .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.